N-(2-methoxybenzyl)-3-oxobutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-oxobutanamide typically involves the reaction of 2-methoxybenzylamine with an appropriate acylating agent. One common method is the acylation of 2-methoxybenzylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxybenzyl)-3-oxobutanamide.
Reduction: Formation of N-(2-methoxybenzyl)-3-hydroxybutanamide.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-oxobutanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxobutanamide moiety may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-3-oxobutanamide can be compared to other similar compounds, such as:
N-(2-methoxybenzyl)acetamide: Similar structure but with an acetamide group instead of an oxobutanamide group.
N-(2-methoxybenzyl)-3-oxopropanamide: Similar structure but with a shorter carbon chain in the oxoamide moiety.
N-(2-methoxybenzyl)-3-oxopentanamide: Similar structure but with a longer carbon chain in the oxoamide moiety.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and carbon chain lengths.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZAAMOYPROLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354890 |
Source
|
Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331713-77-0 |
Source
|
Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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